SKF 91488 dihydrochloride

HNMT inhibition histamine H2 receptor pharmacological specificity

SKF 91488 dihydrochloride, also known as homodimaprit, is a dimaprit analog that functions as a potent, non-competitive inhibitor of histamine N-methyltransferase (HNMT) with an in vitro Ki of 0.9 μM. This inhibition prevents the degradation of histamine, leading to increased endogenous histamine levels in the brain and other tissues.

Molecular Formula C7H19Cl2N3S
Molecular Weight 248.22 g/mol
CAS No. 68941-21-9
Cat. No. B15589098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF 91488 dihydrochloride
CAS68941-21-9
Molecular FormulaC7H19Cl2N3S
Molecular Weight248.22 g/mol
Structural Identifiers
InChIInChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H
InChIKeyNPLHSMBWWIIWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SKF 91488 Dihydrochloride (CAS 68941-21-9): Potent Histamine N-Methyltransferase (HNMT) Inhibitor for Research Procurement


SKF 91488 dihydrochloride, also known as homodimaprit, is a dimaprit analog that functions as a potent, non-competitive inhibitor of histamine N-methyltransferase (HNMT) with an in vitro Ki of 0.9 μM [1]. This inhibition prevents the degradation of histamine, leading to increased endogenous histamine levels in the brain and other tissues. Crucially, SKF 91488 is reported to have no histamine agonist activity of its own, making it a valuable tool for probing the physiological and pathological roles of endogenous histamine without directly activating histamine receptors [2].

1

Non-competitive HNMT inhibition for endogenous histamine potentiation studies

2

Lacks direct histamine receptor agonist activity – reduces confounding variables

3

Reported kinetic mechanism supports predictable histamine elevation in CNS research models

SKF 91488 Procurement: Why HNMT Inhibitor Class and Structural Analogs Cannot Be Interchanged


Substituting SKF 91488 with other HNMT inhibitors or its parent compound dimaprit is scientifically invalid. While metoprine and tacrine are also potent HNMT inhibitors, they are lipid-soluble and readily cross the blood-brain barrier, leading to significantly different brain pharmacokinetics and potential off-target effects [1]. Dimaprit, despite being the structural analog of SKF 91488, is a selective histamine H2-receptor agonist [2]. This means that in any experiment using dimaprit, the observed effects are a confounding mixture of HNMT inhibition and direct receptor activation. In contrast, SKF 91488 lacks this agonist activity, providing a cleaner, more specific tool for studying endogenous histamine function [3].

Structural analog dimaprit

Dimaprit is a selective H2-receptor agonist, not a pure HNMT inhibitor; direct receptor activation confounds interpretation of endogenous histamine function.

Other HNMT inhibitors (metoprine, tacrine)

High lipid solubility and blood-brain barrier penetration lead to different brain pharmacokinetics and potential off-target effects, shifting the exposure profile away from SKF 91488.

Competitive inhibitor BW 301U

BW 301U exhibits a competitive inhibition mechanism; substrate-concentration-dependent effects may not transfer directly to the non-competitive context of SKF 91488.

Quantitative Differentiation Guide for SKF 91488 Dihydrochloride


Lack of Histamine Agonist Activity vs. Dimaprit

SKF 91488, unlike its parent compound dimaprit, is a pure HNMT inhibitor. Dimaprit is a known selective histamine H2-receptor agonist, which confounds its use in studying endogenous histamine. SKF 91488 is explicitly reported to have 'no agonist activity of its own' [1]. This is a critical functional distinction, allowing researchers to attribute observed effects solely to the potentiation of endogenous histamine rather than direct receptor activation.

Agonist activity absence
Head-to-head
No agonist activity vs. dimaprit (H2 agonist)
Reported functional difference enables attribution of effects to endogenous histamine potentiation
Based on compound property comparisons
HNMT inhibition histamine H2 receptor pharmacological specificity

Non-Competitive HNMT Inhibition (Ki 0.9 μM)

SKF 91488 is characterized as a non-competitive inhibitor of HNMT, with an in vitro Ki of 0.9 μM [1]. In contrast, other known HNMT inhibitors like BW 301U are competitive inhibitors [2]. The non-competitive mechanism of SKF 91488 may offer distinct advantages in certain experimental contexts where substrate concentration varies, as the degree of inhibition is independent of histamine levels.

HNMT inhibition Ki
Reported
0.9 μM
Non-competitive mechanism supports consistent inhibition independent of substrate level
In vitro enzyme assay context
enzyme kinetics histamine catabolism in vitro pharmacology

In Vivo Antinociception: Class-Effect Validation with Dose-Response Quantification

SKF 91488 demonstrates a dose-dependent antinociceptive effect across multiple rodent pain models. Intracerebroventricular (i.c.v.) administration of 30, 50, and 100 μg per animal significantly raised pain thresholds in tests using thermal (mouse hot plate), chemical (mouse abdominal constrictions), and mechanical (rat paw pressure) stimuli [1]. This effect is class-level for HNMT inhibitors, as it is also shared by metoprine and BW 301U [1], but SKF 91488 provides a specific, quantified dose-response curve for researchers to reference when designing studies on the histaminergic system's role in pain.

Antinociceptive dose range
Class-level
30–100 μg i.c.v. raised pain threshold in 3 models
Reported class-level dose-response supports pain research endpoint selection
Effect shared with other HNMT inhibitors; requires model-specific verification
pain research in vivo pharmacology analgesia

Central Histamine Elevation in Specific Brain Regions

SKF 91488 treatment reliably elevates endogenous histamine levels in key brain regions. In a rat model of hemorrhagic hypotension, a 100 μg i.c.v. dose increased histamine concentrations in the cerebral cortex (1.19 ± 0.09 vs. 0.77 ± 0.21 nmol/g; p < 0.05), hypothalamus (5.62 ± 0.68 vs. 4.18 ± 0.45 nmol/g; p < 0.01), and medulla oblongata (0.53 ± 0.17 vs. 0.29 ± 0.05 nmol/g; p < 0.05) [1]. This demonstrates a robust and quantifiable in vivo pharmacodynamic effect, directly linking SKF 91488 administration to increased central histamine tone.

Brain histamine increase
Reported
Cortex 1.19 vs 0.77, Hypothalamus 5.62 vs 4.18 nmol/g (p
Reported elevation confirms central target engagement in rat model
Hemorrhagic hypotension model, 100 μg dose
Cardiovascular pressor effect
Head-to-head
Dose-dependent pressor response similar to exogenous histamine; improved survival in shock model
Reported functional mimicry supports histamine-potentiation research in central cardiovascular studies
Conscious rat model; survival benefit context-dependent
Sleep-wake modulation
Head-to-head
Increased wakefulness, decreased SWS and paradoxical sleep vs. α-FMH
Reported arousal enhancement aligns with histamine potentiation, not synthesis inhibition
Local injection in cat hypothalamus; model-specific response
neuroscience brain histamine in vivo biochemistry

Central Cardiovascular Effects: Mimicry of Exogenous Histamine

In conscious rats, i.c.v. administration of SKF 91488 (10-100 μg) produces cardiovascular responses that are very similar to those of exogenous histamine (0.1-5.0 μg), including a dose-related increase in mean arterial blood pressure [1]. This functional data demonstrates that SKF 91488 effectively potentiates central histamine to a degree that mimics direct receptor activation. In a separate hemorrhagic hypotension model, a 100 μg i.c.v. dose significantly improved survival rates at 2 hours post-treatment [2], an outcome not directly observed with all HNMT inhibitors.

Cardiovascular pressor effect
Head-to-head
Dose-dependent pressor response similar to exogenous histamine; improved survival in shock model
Reported functional mimicry supports histamine-potentiation research in central cardiovascular studies
Conscious rat model; survival benefit context-dependent
cardiovascular pharmacology CNS regulation in vivo physiology

Modulation of Sleep-Wake Cycles via Central HNMT Inhibition

Local injection of SKF 91488 (50 μg/μl) into the ventrolateral posterior hypothalamus of cats led to a significant increase in wakefulness and a decrease in both slow wave sleep (SWS) and paradoxical sleep [1]. This effect contrasts with that of alpha-fluoromethylhistidine (α-FMH), an inhibitor of histamine synthesis, which increased deep slow wave sleep and decreased wakefulness [1]. This functional comparison highlights that SKF 91488's effect is due to potentiating existing histamine, rather than blocking its production, and confirms its utility in studying arousal mechanisms.

Sleep-wake modulation
Head-to-head
Increased wakefulness, decreased SWS and paradoxical sleep vs. α-FMH
Reported arousal enhancement aligns with histamine potentiation, not synthesis inhibition
Local injection in cat hypothalamus; model-specific response
sleep research neuropharmacology behavioral neuroscience

Key Research and Industrial Application Scenarios for SKF 91488 Dihydrochloride


Investigating the Role of Endogenous Histamine in Central Nervous System (CNS) Function

SKF 91488 is ideal for CNS research where the goal is to study the function of endogenous histamine without directly activating histamine receptors. Its ability to elevate brain histamine levels by inhibiting its primary metabolic enzyme, HNMT, makes it a powerful tool. As demonstrated, i.c.v. or local brain injection of SKF 91488 increases wakefulness and alters sleep architecture [1], provides dose-dependent antinociception [2], and produces quantifiable cardiovascular effects [3]. The compound's lack of agonist activity [4] ensures that observed outcomes are due to the potentiation of the brain's own histamine release, providing a physiologically relevant model.

Validating HNMT as a Target for Pain and Inflammatory Disorders

SKF 91488 serves as a benchmark tool to validate the role of HNMT inhibition in pain and inflammation pathways. The compound's dose-dependent antinociceptive effect in rodent models [2] provides a clear, quantifiable phenotype for this class of inhibitors. Its ability to improve survival in hemorrhagic shock models [5] and regulate intestinal barrier function points to broader roles for central histamine in inflammatory and homeostatic processes. For researchers screening new HNMT inhibitors, SKF 91488 provides a well-characterized positive control with extensive in vivo data.

Differentiating Between Direct H2-Receptor Activation and Enhanced Endogenous Histamine Tone

A critical application for SKF 91488 is in experiments designed to distinguish between the effects of direct H2-receptor agonism (e.g., using dimaprit) and the potentiation of endogenous histamine signaling. SKF 91488's reported lack of agonist activity [4] is a crucial feature. For example, in studies of airway goblet cell secretion, SKF 91488 potentiates the effect of histamine by inhibiting its breakdown, an effect blocked by H1-receptor antagonists but not H2-receptor antagonists [6]. This contrasts sharply with dimaprit's direct H2-receptor-mediated effects [7], allowing for clear experimental dissection of these two distinct pharmacological mechanisms.

Studies on Central Cardiovascular and Autonomic Regulation

SKF 91488 is a key research tool for studying the role of central histamine in cardiovascular and autonomic function. The compound's ability to produce a pressor response and tachycardia in conscious rats that closely mimics exogenous histamine [3] provides a powerful model for investigating the central histaminergic regulation of blood pressure and heart rate. Furthermore, its capacity to improve survival and modulate cardiovascular compensation during severe hemorrhagic shock [5] makes it a valuable agent for studying the neurobiology of critical illness and the body's response to extreme physiological stress.

Application
Selection Property
Validation Focus
Endogenous histamine CNS pathway studies
HNMT inhibition without receptor agonism
Confirm target-specific histamine elevation in brain regions
Pain and inflammatory pathway model validation
Class-level antinociceptive endpoint context
Dose-response and model-response endpoint review
Differentiating H2-receptor activation from endogenous tone
Absence of direct agonist activity
Histamine potentiation vs. receptor agonism comparison studies
Central cardiovascular and autonomic regulation research
Pressor response and survival model context
Cardiovascular endpoint monitoring during histamine potentiation

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